1-(4-Formylphenyl)-1h-indole
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Overview
Description
Benzaldehyde, 4-(1H-indol-1-yl)- is an organic compound that features a benzaldehyde moiety substituted with an indole ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(1H-indol-1-yl)- typically involves the condensation of indole with benzaldehyde under acidic or basic conditions. One common method includes the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization and form the indole ring . The reaction conditions often require elevated temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of Benzaldehyde, 4-(1H-indol-1-yl)- may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 4-(1H-indol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic conditions.
Major Products Formed:
Oxidation: 4-(1H-indol-1-yl)benzoic acid.
Reduction: 4-(1H-indol-1-yl)benzyl alcohol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Benzaldehyde, 4-(1H-indol-1-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
- Indole-3-carboxaldehyde
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 1H-Indazole derivatives
Comparison: Benzaldehyde, 4-(1H-indol-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to Indole-3-carboxaldehyde, it has a different substitution position, leading to variations in reactivity and biological activity . Similarly, 4-(1H-Imidazol-1-yl)benzaldehyde and 1H-Indazole derivatives have different heterocyclic rings, resulting in diverse applications and mechanisms of action .
Properties
Molecular Formula |
C15H11NO |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-indol-1-ylbenzaldehyde |
InChI |
InChI=1S/C15H11NO/c17-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)16/h1-11H |
InChI Key |
WMVPILVUDQNRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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